Tetrahydroxyquinone

Description

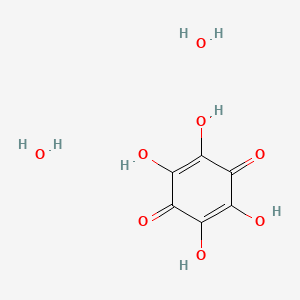

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-8,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQOCLATAPFASR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045897 | |

| Record name | Tetroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319-89-1, 5676-48-2 | |

| Record name | Tetrahydroxy-p-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=319-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetroquinone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tetroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydroxyquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrahydroxyquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7L4P6H0SU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Tetrahydroxyquinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroxyquinone (THQ), a redox-active benzoquinone, has garnered significant interest in various scientific fields, including chemistry and medicine. It is recognized for its role as a primitive anticataract drug and its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and in-depth data analysis to support researchers and professionals in drug development.

Synthesis of this compound

This compound can be synthesized through several methods, with the most common routes starting from glyoxal or myo-inositol.[3]

Synthesis from Glyoxal

This method is based on the oxidative condensation of glyoxal in the presence of sodium sulfite and sodium bicarbonate.[3]

Experimental Protocol:

-

Reaction Setup: In a 5-liter three-necked flask equipped with a mechanical stirrer, a gas inlet tube extending to the bottom, and a gas outlet tube connected to an aspirator, a solution of 400 g of anhydrous sodium sulfite and 150 g of anhydrous sodium bicarbonate in 3 liters of water is prepared and heated to 40-45°C.

-

Addition of Glyoxal: To this solution, 600 g (480 ml) of a 30% glyoxal solution is added. A brisk stream of air is then drawn through the solution for 1 hour without external heating. Greenish-black crystals of the sodium salt of this compound will begin to precipitate.

-

Heating and Isolation of the Salt: The flask is then warmed to 80-90°C over a period of one hour. The air stream is stopped, and the mixture is heated to incipient boiling and then set aside for 30 minutes. The mixture is cooled to 50°C, and the sodium salt of this compound is collected by filtration.

-

Washing the Salt: The collected salt is washed successively with 50 ml of cold 15% sodium chloride solution, 50 ml of cold 1:1 methanol-water, and 50 ml of methanol. The air-dried salt typically weighs between 20-21 g.

-

Acidification to this compound: The dried salt is added to 250 ml of 2N hydrochloric acid, and the mixture is heated to boiling.

-

Crystallization and Final Product: The resulting solution is cooled in an ice bath, leading to the precipitation of glistening black crystals of this compound. These crystals are collected on a Büchner funnel and washed with ice water to yield 11-15 g of the final product.

Experimental Workflow for Synthesis from Glyoxal

References

"tetrahydroxyquinone chemical and physical properties"

Abstract: This document provides an in-depth technical overview of the chemical and physical properties of tetrahydroxy-1,4-benzoquinone (THQ). It is intended for researchers, scientists, and professionals in drug development. This guide covers its structural and chemical identifiers, physical and spectroscopic properties, stability, reactivity, and key experimental methodologies. The information is presented with quantitative data summarized in tables and logical workflows visualized using diagrams to facilitate a comprehensive understanding of this redox-active compound.

Chemical Properties and Identifiers

Tetrahydroxy-1,4-benzoquinone, also known as tetroquinone or THBQ, is an organic compound with the chemical formula C₆H₄O₆.[1] Its structure consists of a cyclohexadiene ring substituted with four hydroxyl groups and two ketone groups at the para positions (1 and 4).[1] It is classified as a hydroxybenzoquinone.[2][3] Like many phenols, THQ is acidic and can deprotonate from its hydroxyl groups to form various anions.[1]

Table 1: Chemical Identifiers of Tetrahydroxyquinone

| Identifier | Value |

|---|---|

| IUPAC Name | 2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione[1][3] |

| CAS Number | 319-89-1[1][2][3][4][5][6] |

| Molecular Formula | C₆H₄O₆[1][2][4][5][6][7][8] |

| Molecular Weight | 172.09 g/mol [1][3][4][5][8] |

| ChEBI ID | CHEBI:137472[1][3] |

| PubChem CID | 5424[1][3][7] |

| SMILES | O=C(C(O)=C1O)C(O)=C(O)C1=O[1][4] |

| InChIKey | DGQOCLATAPFASR-UHFFFAOYSA-N[4][8] |

Physical Properties

This compound typically appears as blue-black or light brown to black crystals.[1][5][6][9] It can crystallize as a dihydrate (C₆O₂(OH)₄·2H₂O) which presents as glistening, non-conducting crystals.[1] In aqueous solutions, it imparts a light red color.[1]

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Appearance | Blue-black crystals; Light brown to black solid[1][5][6][9] |

| Melting Point | >300 °C[6][7][10] (some sources report ~280°C[2][11]) |

| Boiling Point | 370.6 °C at 760 mmHg[1][7] |

| Density | 2.609 g/cm³[1][7] |

| Flash Point | 192.1 °C[1][7] |

| pKa | 2.52 (Predicted)[2][11] |

| Refractive Index | 2.023 (Estimate)[2][6][7] |

Table 3: Solubility of this compound

| Solvent | Solubility |

|---|---|

| Water | Slightly soluble in cold water[1][6][9] |

| PBS (pH 7.2) | 1 mg/mL[2][4][11] |

| DMSO | Slightly soluble; 100 mg/mL (requires ultrasonic treatment)[2][4][5][11] |

| DMF | Slightly soluble[2][4][11] |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL[5] |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 4: Spectroscopic Data for this compound

| Technique | Wavelength / Shift | Solvent / Conditions |

|---|---|---|

| UV-Vis (λmax) | 312 nm[4] | Methanol[12] |

| ¹³C NMR | Data available[13] | - |

| ¹H NMR | Data available[13] | - |

| IR Spectroscopy | Data available[8][13] | - |

| Mass Spectrometry | Data available[8][13] | - |

Stability and Reactivity

This compound is stable under normal temperatures and pressures.[2][6] It is incompatible with strong oxidizing agents and strong bases.[2][6] Conditions to avoid include exposure to incompatible materials, dust generation, and excess heat.[6] Hazardous decomposition products upon combustion include carbon monoxide and carbon dioxide.[6] Its lithium salt, Li₄C₆O₆, is stable up to approximately 450 °C in the absence of oxygen.[1]

Redox Behavior and Biological Activity

This compound is a highly redox-active molecule.[4][6][14] It can participate in a redox cycle with its semiquinone radicals, leading to the formation of Reactive Oxygen Species (ROS).[5][6][14][15] This property is central to its biological activity.

The generation of ROS is believed to occur through a redox cycle where THQ is first reduced by cellular enzymes like NADPH-quinone-oxidoreductase (NQO1) to hexahydroxybenzene (HHB).[14] HHB then undergoes autoxidation back to THQ, generating ROS in the process.[14] This continuous cycle produces sufficient ROS to trigger apoptosis.[14] In contrast, the direct autoxidation of THQ to rhodizonic acid (RhA) does not sustain a redox cycle, as RhA is not readily reduced back to THQ.[14] This explains why freshly prepared THQ solutions are cytotoxic, while aged solutions containing RhA are not.[14]

This ROS-generating capability allows THQ to induce apoptosis in cancer cells, such as HL-60 leukemia cells, at concentrations as low as 25 µM.[4][5] The apoptotic mechanism involves the release of cytochrome c from mitochondria, activation of caspase 3, DNA fragmentation, and exposure of phosphatidylserine.[5]

Caption: Redox cycle of THQ leading to ROS generation and apoptosis.

Synthesis and Experimental Protocols

This compound can be synthesized from readily available starting materials such as glyoxal or myo-inositol, a compound widely found in plants.[1] A common laboratory-scale synthesis involves the oxidation of inositol.

Experimental Protocol: Synthesis from myo-Inositol

-

Oxidation: myo-Inositol is oxidized using nitric acid. This step converts the cyclic polyol into an intermediate product.

-

Salt Formation: The resulting product is treated with potassium carbonate in the presence of oxygen. This reaction yields the dark purple, insoluble dipotassium salt of this compound (K₂C₆H₂O₆).[1]

-

Acidification: The dipotassium salt is then reacted with hydrochloric acid. This acidification step protonates the anion to produce the final this compound product in good yield.[1]

-

Purification: The crude product can be purified by crystallization, often yielding the dihydrate form.

Caption: Simplified workflow for the synthesis of THQ from myo-inositol.

The pro-apoptotic activity of this compound can be evaluated in cancer cell lines like HL-60.

Experimental Protocol: Induction of Apoptosis in HL-60 Cells

-

Cell Culture: HL-60 human leukemia cells are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with varying concentrations of freshly prepared this compound (e.g., 25-500 µM) for a specified duration (e.g., 24 hours).[5]

-

Cytotoxicity Assessment: Cell viability is measured using standard assays such as MTT, phosphatase activity, or total protein content to determine the IC₅₀ value.[5]

-

ROS Detection: Intracellular ROS production is quantified using fluorescent probes like DCFH-DA.

-

Apoptosis Analysis:

-

Caspase-3 Activation: Caspase-3 activity is measured using a fluorometric or colorimetric assay.[5]

-

DNA Fragmentation: Apoptotic DNA laddering is visualized by agarose gel electrophoresis.[5]

-

Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is detected via Western blotting or ELISA.[5]

-

Phosphatidylserine Exposure: Annexin V/Propidium Iodide staining followed by flow cytometry is used to quantify apoptotic and necrotic cells.[5]

-

Caption: Workflow for assessing THQ's pro-apoptotic effects on HL-60 cells.

References

- 1. Tetrahydroxy-1,4-benzoquinone - Wikipedia [en.wikipedia.org]

- 2. This compound | 319-89-1 [chemicalbook.com]

- 3. Tetrahydroxy-p-benzoquinone | C6H4O6 | CID 5424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS#:319-89-1 | Chemsrc [chemsrc.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Tetroquinone [webbook.nist.gov]

- 9. 319-89-1 CAS | TETRAHYDROXY-p-BENZOQUINONE | Laboratory Chemicals | Article No. 06220 [lobachemie.com]

- 10. Tetrahydroxy-1,4-quinone 99 123334-16-7 [sigmaaldrich.com]

- 11. This compound | 319-89-1 [amp.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound(319-89-1) 13C NMR spectrum [chemicalbook.com]

- 14. The role of this compound solubility on apoptosis induction in human colorectal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound | Reactive Oxygen Species | TargetMol [targetmol.com]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Tetrahydroxyquinone Dihydrate

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of tetrahydroxyquinone dihydrate (C₆H₄O₆·2H₂O), a compound of interest for researchers, scientists, and professionals in drug development. This document details the precise molecular arrangement, bonding, and hydrogen bond network as determined by single-crystal X-ray diffraction, offering critical insights for fields ranging from materials science to medicinal chemistry.

Crystallographic and Molecular Structure

The crystal structure of this compound dihydrate was meticulously determined by H. P. Klug and reported in Acta Crystallographica in 1965.[1] The compound crystallizes in the monoclinic system, belonging to the space group P2₁/c.[1] The structure was elucidated using three-dimensional Weissenberg data and refined through anisotropic differential synthesis and least-squares calculations.[1]

The this compound molecule itself is remarkably planar and possesses a quinoid structure.[1] The unit cell contains two centrosymmetric quinone molecules along with the associated water molecules.[1] This arrangement gives rise to glistening, bluish-black crystals.[2]

Crystallographic Data

The fundamental crystallographic parameters for this compound dihydrate are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 5.226 ± 0.002 Å |

| b | 5.118 ± 0.002 Å |

| c | 15.502 ± 0.008 Å |

| β | 103.89 ± 0.02° |

| Molecules per unit cell (Z) | 2 |

Data sourced from Klug, H. P. (1965).[1]

Key Molecular Dimensions

The precise determination of bond lengths within the this compound molecule confirms its quinoid character.

| Bond | Length (Å) |

| C=O | 1.229 |

| C=C | 1.342 |

Data sourced from Klug, H. P. (1965).[1]

Hydrogen Bonding Network

A defining feature of the crystal structure of this compound dihydrate is its extensive network of hydrogen bonds. The this compound molecules form chains through pairs of hydrogen bonds.[1] Concurrently, the water molecules are also linked together in chains via hydrogen bonding, aligning along one set of screw axes.[1] These two sets of chains, one of the quinone and one of water, are further interconnected by additional hydrogen bonds, creating a stable three-dimensional lattice.[1]

Experimental Protocol

The determination of this crystal structure involved a classical and rigorous experimental workflow, which is outlined below.

References

"tetrahydroxyquinone CAS number and safety data"

An In-depth Technical Guide to Tetrahydroxyquinone: CAS Number and Safety Data

This technical guide provides a comprehensive overview of the chemical identifier and safety profile of this compound, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate easy access and comparison, with detailed methodologies for key safety assessments and a logical workflow for chemical hazard evaluation.

Chemical Identification

This compound, also known as tetrahydroxy-p-benzoquinone, is an organic compound with a molecular structure consisting of a cyclohexadiene ring with four hydroxyl groups and two ketone groups in the para position[1]. It is essential to distinguish between the anhydrous form and its hydrate, as they are assigned different CAS numbers.

| Identifier | Value | Reference |

| Chemical Name | 2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione | [1] |

| Common Names | This compound (THQ), Tetroquinone | [1][2] |

| CAS Number (Anhydrous) | 319-89-1 | [1][2][3][4][5] |

| CAS Number (Hydrate) | 123334-16-7 | [3][6] |

| Molecular Formula | C₆H₄O₆ | [1][4] |

| Molecular Weight | 172.09 g/mol | [1] |

Safety and Hazard Information

The toxicological properties of this compound have not been fully investigated, and specific quantitative data such as LD50 (median lethal dose) values are not currently available[7]. However, the compound has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) based on available data.

GHS Classification

The following table summarizes the GHS hazard classifications for this compound.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |

Source: Information aggregated from multiple chemical safety databases.

Precautionary Statements

A comprehensive list of precautionary statements is associated with the handling of this compound. Key recommendations include:

-

Prevention: Avoid breathing dust, wash skin thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves, eye protection, and face protection.

-

Response: If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice. If in eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing. If eye irritation persists, get medical advice. If inhaled, remove the person to fresh air and keep comfortable for breathing.

-

Storage: Store in a well-ventilated place and keep the container tightly closed.

-

Disposal: Dispose of contents/container in accordance with local regulations.

Experimental Protocols for Safety Assessment

While specific experimental safety data for this compound is limited, the following internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines outline the standard methodologies for assessing the hazards identified in its GHS classification.

Acute Oral Toxicity Assessment (OECD 420, 423, 425)

The assessment of acute oral toxicity provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance[8]. These guidelines have been developed to minimize the number of animals required for testing.

-

OECD 420 (Fixed Dose Procedure): This method involves administering the substance at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg) to a small group of animals of a single sex (typically females)[9]. The procedure is conducted in a stepwise manner, and the outcome is the identification of a dose that produces clear toxicity but no mortality, allowing for classification into a GHS category[9].

-

OECD 423 (Acute Toxic Class Method): This is a sequential testing method using a small number of animals (typically three) per step. Depending on the mortality rate at a given dose, the test is either stopped and the substance is classified, or the test proceeds with a lower or higher dose with a new group of animals.

-

OECD 425 (Up-and-Down Procedure): This method is the most statistically rigorous of the three and allows for the estimation of an LD50 value with a confidence interval[8]. Animals are dosed one at a time. If an animal survives, the next animal is given a higher dose; if it dies, the next is given a lower dose. This continues until specific stopping criteria are met.

Skin Irritation Assessment (OECD 404, 439)

Skin irritation is defined as the production of reversible inflammatory changes in the skin following the application of a test substance[10].

-

OECD 404 (Acute Dermal Irritation/Corrosion): This is an in vivo test where the substance is applied to the shaved skin of an animal (typically a rabbit) for a set period[11]. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals. The severity and reversibility of the skin reactions are used to classify the substance[11].

-

OECD 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method): This is an animal-free method that uses a reconstructed human epidermis model that mimics the properties of human skin[12][13]. The test substance is applied to the tissue surface. The irritancy potential is determined by measuring the cell viability after exposure, typically using an MTT assay[12][13]. A reduction in viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant[12][13].

Eye Irritation Assessment (OECD 405)

This assessment determines the potential of a substance to cause reversible or irreversible damage to the eye.

-

OECD 405 (Acute Eye Irritation/Corrosion): This in vivo test involves applying a single dose of the substance to the eye of an animal (historically the albino rabbit) and observing the effects on the cornea, iris, and conjunctiva[14]. A sequential testing strategy is strongly recommended, starting with a single animal, to minimize animal use[14][15]. The severity and reversibility of any observed lesions are scored to classify the substance. Before conducting this in vivo test, a weight-of-evidence analysis, including results from validated in vitro tests, is required to avoid unnecessary animal testing[14][15][16].

Visualized Workflows

The following diagrams illustrate the logical workflows for chemical identification and safety assessment.

References

- 1. Tetrahydroxy-1,4-benzoquinone - Wikipedia [en.wikipedia.org]

- 2. Tetrahydroxy-p-benzoquinone | C6H4O6 | CID 5424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 319-89-1|2,3,5,6-Tetrahydroxycyclohexa-2,5-diene-1,4-dione|BLD Pharm [bldpharm.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | 319-89-1 [chemicalbook.com]

- 6. CAS 123334-16-7: 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tet… [cymitquimica.com]

- 7. This compound | CAS#:319-89-1 | Chemsrc [chemsrc.com]

- 8. researchgate.net [researchgate.net]

- 9. oecd.org [oecd.org]

- 10. uniube.br [uniube.br]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. x-cellr8.com [x-cellr8.com]

- 13. oecd.org [oecd.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

The Redox Soul of a Molecule: An In-depth Technical Guide to the Redox Potential of Tetrahydroxyquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Tetrahydroxyquinone (THQ)

Tetrahydroxy-1,4-benzoquinone (THQ) is an organic compound characterized by a central benzoquinone ring substituted with four hydroxyl groups.[4][5][6] Historically investigated as a primitive anticataract agent, its modern significance lies in its potent redox activity.[1][2] THQ is a key player in a dynamic cellular redox cycle that leads to the generation of ROS, which are pivotal signaling molecules and, at higher concentrations, inducers of cellular damage and apoptosis.[4][7] This property has positioned THQ as a molecule of interest for cancer research and other therapeutic areas where the modulation of cellular redox state is a key strategy.

Redox Properties of this compound

The redox properties of quinones are fundamental to their biological activity. They can undergo reversible one- or two-electron reduction processes to form semiquinone radicals and hydroquinones, respectively. The tendency of a quinone to accept electrons is quantified by its redox potential (E), a critical parameter that dictates its interaction with cellular reductants and its capacity for redox cycling.

Quantitative Data on Redox Potential

As of the latest literature review, specific experimental values for the standard redox potential (E°) or half-wave potential (E½) of this compound under various pH conditions are not well-documented. However, the redox behavior of quinones is known to be highly dependent on the nature and position of their substituents. For context, the standard reduction potential of the parent compound, 1,4-benzoquinone, is approximately +0.714 V at pH 7.0.[8] The presence of four electron-donating hydroxyl groups in THQ is expected to significantly lower its redox potential compared to the parent benzoquinone, making it a more potent reducing agent in its hydroquinone form.

To provide a comparative framework, the following table summarizes experimentally determined redox potentials for other relevant quinone derivatives.

| Quinone Derivative | E½ (V) vs. SCE | Experimental Conditions | Reference |

| 1,4-Benzoquinone | -0.51 | Aprotic medium (acetonitrile) | [6] |

| 2,6-Dimethoxy-1,4-benzoquinone | -0.45 | Alkaline solution (0.1 M NaOH) | [7] |

| Naphthoquinone | Varies with derivative | Aprotic/Aqueous solutions | [9] |

Note: The absence of specific values for THQ in this table highlights a current knowledge gap in the experimental literature.

Theoretical Considerations

In the absence of experimental data, theoretical calculations based on density functional theory (DFT) can provide valuable estimates of the redox potentials of quinones.[3][10][11][12] Such computational approaches consider the electronic structure of the molecule and the solvation effects to predict its electrochemical behavior. For THQ, theoretical studies would be instrumental in elucidating the precise impact of the four hydroxyl groups on its redox potential.

The this compound/Hexahydroxybenzene Redox Cycle and ROS Generation

A key aspect of THQ's biological activity is its participation in a redox cycle with its fully reduced form, hexahydroxybenzene (HHB).[4][7] This cycle is a significant source of cellular ROS.

The proposed mechanism involves the following steps:

-

Reduction of THQ: In the cellular environment, THQ is reduced to HHB. This two-electron reduction is notably catalyzed by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[4][7]

-

Autoxidation of HHB: HHB is unstable in the presence of molecular oxygen and undergoes autoxidation, readily donating electrons back to oxygen. This process regenerates THQ and produces superoxide radicals (O₂⁻•).

-

ROS Cascade: The superoxide radicals can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), leading to a state of oxidative stress.

This continuous cycling between THQ and HHB, driven by cellular reductants and oxygen, establishes a persistent source of ROS, which can overwhelm the cell's antioxidant defenses.

Caption: The redox cycle of this compound (THQ) and Hexahydroxybenzene (HHB).

Signaling Pathways and Biological Consequences of THQ-Induced ROS

The sustained production of ROS by the THQ/HHB redox cycle triggers specific downstream signaling pathways, ultimately leading to programmed cell death, or apoptosis.[1][2] This makes THQ a potential candidate for anticancer therapies.

Induction of the Mitochondrial Pathway of Apoptosis

THQ-induced ROS can lead to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytosol.[2] Cytochrome c is a critical component of the apoptosome, a protein complex that activates initiator caspases, such as caspase-9.

Caspase Activation Cascade

The activation of initiator caspases triggers a cascade of executioner caspases, including caspase-3 and caspase-7.[2] These enzymes are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.

Caption: THQ-induced apoptotic signaling pathway.

Experimental Protocols for Redox Potential Measurement

The primary technique for determining the redox potential of quinones is cyclic voltammetry (CV). This electrochemical method measures the current that develops in an electrochemical cell as the potential is varied.

General Protocol for Cyclic Voltammetry of Quinones

Objective: To determine the half-wave potential (E½), a close approximation of the standard redox potential, of a quinone.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon, platinum)

-

Reference electrode (e.g., Ag/AgCl, Saturated Calomel Electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Quinone sample (e.g., THQ)

-

Supporting electrolyte (e.g., tetrabutylammonium perchlorate in aprotic solvent, or a buffered aqueous solution)

-

Solvent (e.g., acetonitrile, dimethylformamide for aprotic measurements; buffered water for aqueous measurements)

-

Inert gas (e.g., nitrogen or argon) for deoxygenation

Procedure:

-

Solution Preparation: Dissolve the quinone and the supporting electrolyte in the chosen solvent to known concentrations.

-

Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Electrochemical Cell Assembly: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.

-

Cyclic Voltammetry Scan:

-

Set the potential range to scan through the expected reduction and oxidation potentials of the quinone.

-

Set the scan rate (e.g., 100 mV/s).

-

Initiate the scan, which will sweep the potential from an initial value to a switching potential and then back.

-

-

Data Analysis:

-

The resulting plot of current vs. potential is the cyclic voltammogram.

-

Identify the anodic peak potential (Epa) and the cathodic peak potential (Epc).

-

For a reversible or quasi-reversible process, the half-wave potential can be calculated as: E½ = (Epa + Epc) / 2.

-

Caption: Experimental workflow for Cyclic Voltammetry.

Conclusion

This compound is a molecule with compelling redox properties that underpin its significant biological effects. While a precise, experimentally determined value for its redox potential remains to be established, its participation in a potent ROS-generating redox cycle is well-characterized. This cycle, involving the reduction of THQ to HHB and subsequent autoxidation, triggers the mitochondrial pathway of apoptosis, highlighting its potential as a therapeutic agent, particularly in oncology. The experimental protocols detailed herein provide a roadmap for future investigations to quantify the redox potential of THQ, a crucial step in fully elucidating its mechanism of action and advancing its potential clinical applications. Further research, including computational modeling and detailed electrochemical studies, is warranted to fill the existing gaps in our understanding of this fascinating and potent redox-active molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tetrahydroxy-1,4-benzoquinone - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. The role of this compound solubility on apoptosis induction in human colorectal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrahydroxy-p-benzoquinone | C6H4O6 | CID 5424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hydroxylated derivatives of dimethoxy-1,4-benzoquinone as redox switchable earth-alkaline metal ligands and radical scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calculation of standard electrode potential of half reaction for benzoquinone and hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. comp.chem.umn.edu [comp.chem.umn.edu]

- 10. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 11. Quantum Mechanics Tools: Computation of standard redox potentials [education.molssi.org]

- 12. ossila.com [ossila.com]

Solubility Profile of Tetrahydroxyquinone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of tetrahydroxyquinone (THQ), a redox-active molecule with applications in drug development and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for solubility data, experimental methodologies, and relevant biological pathways.

Executive Summary

This compound (2,3,5,6-tetrahydroxy-1,4-benzoquinone) is a compound of significant scientific interest due to its ability to participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells. Understanding its solubility in various solvents is critical for its synthesis, purification, formulation, and application in both in vitro and in vivo studies. This guide summarizes the available quantitative and qualitative solubility data, provides detailed experimental protocols for solubility determination, and visualizes the key signaling pathway associated with its biological activity.

Quantitative Solubility Data

| Solvent/Solvent System | Temperature | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 | 581.09 | Requires sonication; hygroscopic nature of DMSO can impact solubility[1]. |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 1.6 | 9.3 | Sonication recommended[2]. |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Not Specified | 1.0 | 5.81 | [3][4] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 | ≥ 14.53 | For in vivo formulation[5]. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 | ≥ 14.53 | For in vivo formulation[5]. |

Qualitative Solubility Data

Qualitative descriptions of this compound solubility are available for several solvents. It is important to note the conflicting reports regarding its solubility in water, which may be due to differences in experimental conditions or the form of THQ used (anhydrous vs. dihydrate).

| Solvent | Solubility Description | Source(s) |

| Water | Very Soluble | [6][7] |

| Cold Water | Slightly Soluble | [1][8] |

| Dimethylformamide (DMF) | Slightly Soluble | [3][4] |

The discrepancy in water solubility highlights the need for standardized experimental determination. One source notes that THQ forms a light red solution in water and can crystallize as a bluish-black dihydrate[1].

Experimental Protocol: Solubility Determination via Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol provides a detailed methodology for its application to this compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid form)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Screw-capped vials or flasks

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined equilibration period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles.

-

-

Analysis of Solute Concentration:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted supernatant by applying the dilution factor.

-

Express the final solubility in units such as mg/mL or mol/L.

-

The general workflow for this experimental protocol is illustrated below.

Biological Pathway: THQ-Induced Apoptosis

This compound is known to induce apoptosis in cancer cells, such as human leukemia cells, by generating reactive oxygen species. This process involves a cellular redox cycle. Recent findings suggest that the enzyme NADPH-quinone-oxidoreductase (NQO1) plays a key role by reducing THQ to hexahydroxybenzene (HHB). HHB then auto-oxidizes back to THQ, creating a cycle that continuously produces ROS. This sustained oxidative stress leads to the inhibition of pro-survival signaling pathways, like the Protein Kinase B (Akt) pathway, and ultimately triggers apoptosis via the mitochondrial pathway.[3][6][8]

The diagram below illustrates this proposed signaling cascade.

Conclusion

This technical guide consolidates the currently available information on the solubility of this compound. The data reveals high solubility in DMSO and moderate solubility in certain buffered and formulated aqueous systems. However, there is a notable lack of quantitative data for many common organic solvents and conflicting reports on its solubility in water, representing a significant knowledge gap. The provided experimental protocol for the shake-flask method offers a standardized approach to address these gaps. Furthermore, the elucidated signaling pathway highlights the mechanism behind THQ's pro-apoptotic effects, providing critical context for its application in cancer research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. This compound induces apoptosis of leukemia cells through diminished survival signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Tetrahydroxy-1,4-benzoquinone(319-89-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 8. The role of this compound solubility on apoptosis induction in human colorectal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Discovery and Synthesis of Tetrahydroxyquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroxy-1,4-benzoquinone (THBQ), a molecule of significant interest in medicinal chemistry and materials science, has a rich history of discovery and synthetic development. Initially identified as a natural pigment, its synthesis has been achieved through various methods, notably from glyoxal and myo-inositol. This technical guide provides an in-depth overview of the historical milestones in the discovery and synthesis of THBQ, detailed experimental protocols for its preparation, a compilation of its key quantitative data, and an exploration of its biological activities, particularly its role in inducing apoptosis. The signaling pathways involved in THBQ-mediated apoptosis are visually represented to facilitate a deeper understanding of its mechanism of action.

Historical Discovery

The first observation related to a salt of tetrahydroxyquinone dates back to 1935, when T. Hof noted the formation of a dark purple pigment, calcium tetrahydroxyquinonate (Ca₂C₆O₆), produced from the fermentation of salt beans by Chromohalobacter beijerinckii, which utilizes myo-inositol.[1] However, the systematic chemical synthesis and characterization came later. In 1942, Preisler and Berger reported the preparation of the dipotassium salt of THBQ by oxidizing myo-inositol with nitric acid, followed by treatment with potassium carbonate in the presence of oxygen.[1] This salt could then be acidified to yield THBQ.[1] The tetrapotassium salt was synthesized in 1962 by West and Niu, and in the same year, Fatiadi and Sanger described the preparation of the sodium salt.[1] These early investigations laid the groundwork for understanding the chemical nature of THBQ and spurred further research into its synthesis and properties.

Synthesis of this compound

Two primary synthetic routes for this compound have been well-established: one starting from glyoxal and the other from myo-inositol.

Synthesis from Glyoxal

This method, based on the work of Homolka, provides a straightforward, albeit low-yield, pathway to THBQ.[2]

Experimental Protocol:

-

Preparation of the Reaction Mixture: In a flask equipped with a stirrer, an air inlet tube, and an outlet tube connected to an aspirator, a solution of 400 g of anhydrous sodium sulfite and 150 g of anhydrous sodium bicarbonate in 3 liters of water is prepared and heated to 40-45°C.[2]

-

Reaction Initiation: To this solution, 600 g of a 30% glyoxal solution is added. A brisk stream of air is then drawn through the solution for 1 hour without external heating. Greenish-black crystals of the sodium salt of this compound will begin to precipitate within minutes.[2]

-

Reaction Progression and Salt Isolation: The flask is then warmed to 80-90°C over a period of 1 hour. The air stream is stopped, and the mixture is heated to boiling and then set aside for 30 minutes to cool. The mixture is further cooled to 50°C, and the precipitated sodium salt is collected by filtration.[2]

-

Washing the Salt: The collected salt is washed successively with 50 mL of cold 15% sodium chloride solution, 50 mL of a cold 1:1 methanol-water mixture, and finally with 50 mL of methanol.[2]

-

Conversion to this compound: The air-dried sodium salt (approximately 20-21 g) is added to 250 mL of 2N hydrochloric acid, and the mixture is heated to boiling.[2]

-

Isolation and Purification: The resulting solution is cooled in an ice bath, leading to the precipitation of glistening black crystals of this compound. These crystals are collected on a Büchner funnel and washed with ice water. The final product is obtained with a yield of 11-15 g (6.2-8.4%).[2]

Synthesis from myo-Inositol

The synthesis from myo-inositol involves its oxidation to form a salt of this compound, which is then acidified.

Experimental Protocol:

-

Oxidation of myo-Inositol: myo-Inositol is oxidized using nitric acid.

-

Formation of the Dipotassium Salt: The oxidation product is then reacted with potassium carbonate in the presence of oxygen to yield the dark purple, insoluble dipotassium salt of this compound (K₂C₆H₂O₆).[1]

-

Conversion to this compound: This dipotassium salt is subsequently treated with hydrochloric acid to produce this compound in good yield.[1]

Quantitative Data

A summary of the key quantitative data for this compound is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄O₆ | [3][4] |

| Molecular Weight | 172.09 g/mol | [3] |

| Appearance | Yellow crystalline solid | [4] |

| Melting Point | >300 °C | [4] |

| Boiling Point | 370.6 °C at 760 mmHg | [4] |

| Density | 2.609 g/cm³ | [4] |

| Flash Point | 192.1 °C | [4] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹H NMR | (Predicted) | [4] |

| ¹³C NMR | (in DMSO-d₆) | [3][5] |

| Infrared (IR) | KBr disc, nujol mull | [4][6] |

| UV-Vis | Absorption Maxima: 194 nm, 222 nm | [7][8][9] |

Biological Activity and Signaling Pathways

This compound is recognized for its potent biological activities, most notably its ability to induce apoptosis in cancer cells, particularly leukemia cells.[1] This pro-apoptotic effect is primarily mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial apoptotic pathway.[1][10]

ROS Generation via Redox Cycling

THBQ participates in a redox cycle, leading to the continuous production of ROS.[10] Recent studies suggest that THBQ is reduced by NAD(P)H:quinone oxidoreductase 1 (NQO1) to hexahydroxybenzene (HHB). HHB then undergoes autoxidation back to THBQ, a process that generates ROS.[10] This sustained ROS production is a critical initiator of the apoptotic cascade.[10]

References

- 1. This compound induces apoptosis of leukemia cells through diminished survival signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Tetrahydroxy-p-benzoquinone | C6H4O6 | CID 5424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound(319-89-1) 13C NMR spectrum [chemicalbook.com]

- 6. This compound(319-89-1) IR Spectrum [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. UV-Vis Spectrum of Hydroquinone | SIELC Technologies [sielc.com]

- 10. The role of this compound solubility on apoptosis induction in human colorectal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Isolation of Tetrahydroxyquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and relevant biological signaling pathways of tetrahydroxyquinone (THQ). The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Introduction to this compound

This compound (THQ), also known as 2,3,5,6-tetrahydroxy-1,4-benzoquinone, is a redox-active compound with a range of biological activities. Its potential as a therapeutic agent is currently being explored, particularly in the context of cancer research due to its ability to induce apoptosis in cancer cells. This guide focuses on the natural origins of THQ and the methodologies for its extraction and purification.

Natural Sources of this compound

This compound has been identified in both microbial and plant sources. The primary known natural producers are the bacterium Chromohalobacter beijerinckii and plants of the Rubia genus.

Microbial Source: Chromohalobacter beijerinckii

Chromohalobacter beijerinckii, a salt-loving bacterium, is known to produce a purple pigment identified as the calcium salt of this compound.[1] This production occurs during the fermentation of substrates rich in myo-inositol, such as salted beans.[1] The bacterium thrives in high-salt environments, with optimal growth conditions at 8-10% NaCl, a pH of 7.5, and a temperature of 35°C.[1]

Plant Source: Rubia tinctorum (Madder)

The roots of the madder plant, Rubia tinctorum, are a well-known source of various anthraquinone dyes, including compounds structurally related to this compound. While alizarin is a major component, other polyhydroxyanthraquinones are also present.[2][3] The concentration of these compounds can vary depending on the age and cultivation conditions of the plant.[4][5]

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves extraction followed by chromatographic purification. The specific protocol can be adapted based on the source material.

Data on Extraction Yields

The following table summarizes the reported yields of related compounds from Rubia tinctorum, which can serve as an estimate for the extraction of this compound.

| Source Material | Extraction Method | Compound | Yield (%) | Reference |

| Rubia tinctorum roots | Maceration (Methanol) | Total Anthraquinones | 5.2 | [2][6] |

| Rubia tinctorum roots | Soxhlet Extraction (Methanol) | Total Anthraquinones | 14.2 | [2][6] |

| Rubia tinctorum roots | Refluxing Ethanol-Water | Alizarin-rich extract | 5.9 (35% anthraquinones) | [4][5] |

Experimental Protocols

This protocol is adapted from the established methods for isolating anthraquinones from madder root.

1. Extraction:

-

Soxhlet Extraction:

-

Finely powder dried Rubia tinctorum roots.

-

Place the powdered root material in a cellulose thimble.

-

Extract the powder with methanol in a Soxhlet apparatus for 8-12 hours, or until the solvent running through the thimble is colorless.

-

Evaporate the methanol from the extract under reduced pressure to obtain a reddish solid crude extract.[2][6]

-

-

Maceration:

-

Soak the powdered root material in methanol at a 1:10 (w/v) ratio for 48 hours at room temperature with occasional stirring.

-

Filter the mixture and collect the supernatant.

-

Repeat the extraction process with fresh methanol twice.

-

Combine the supernatants and evaporate the solvent under reduced pressure.[2][6]

-

2. Purification:

-

Thin Layer Chromatography (TLC):

-

Dissolve a small amount of the crude extract in methanol.

-

Spot the solution on a silica gel TLC plate.

-

Develop the plate using a mobile phase of chloroform:methanol (95:5 v/v).

-

Visualize the separated spots under UV light. This compound and related compounds will appear as distinct colored spots.

-

-

Column Chromatography:

-

Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane).

-

Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol.

-

Collect fractions and monitor the separation by TLC.

-

Combine the fractions containing the purified this compound and evaporate the solvent to yield the final product.

-

1. Fermentation:

-

Culture Chromohalobacter beijerinckii in a suitable medium containing myo-inositol as a precursor and a high salt concentration (8-10% NaCl) at 35°C and pH 7.5.[1]

-

Monitor the production of the purple pigment visually.

2. Extraction:

-

Separate the bacterial cells from the fermentation broth by centrifugation.

-

The pigment, being a calcium salt, may be present in both the supernatant and the cell pellet.

-

From Supernatant:

-

Acidify the supernatant to a low pH (e.g., pH 2-3) with an acid like HCl. This will protonate the hydroxyl groups of THQ, making it less water-soluble and potentially causing it to precipitate.

-

Extract the acidified supernatant with an organic solvent such as ethyl acetate.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude extract.

-

-

From Cell Pellet:

-

Resuspend the cell pellet in a solvent like methanol or acetone and sonicate or stir to lyse the cells and extract the intracellular pigment.

-

Centrifuge to remove cell debris and collect the solvent extract.

-

Evaporate the solvent to obtain the crude extract.

-

3. Purification:

-

The purification would follow similar chromatographic steps as described for the plant-derived product, utilizing TLC for method development and column chromatography (e.g., silica gel or reversed-phase C18) for the separation and purification of this compound from the crude extract.

Signaling Pathways and Logical Relationships

This compound induces apoptosis in cancer cells, primarily through a mechanism involving the generation of reactive oxygen species (ROS) and the subsequent inhibition of pro-survival signaling pathways.

This compound-Induced Apoptosis Signaling Pathway

Caption: THQ-induced apoptosis pathway.

General Experimental Workflow for Isolation of this compound

Caption: General workflow for THQ isolation.

Conclusion

This compound is a promising natural product with significant biological activity. While its presence in Chromohalobacter beijerinckii and Rubia tinctorum is established, further research is needed to optimize isolation protocols and quantify its abundance in these sources. The methodologies and pathway information provided in this guide offer a solid foundation for researchers to advance the study and potential therapeutic application of this intriguing molecule.

References

- 1. Chromohalobacter beijerinckii - Wikipedia [en.wikipedia.org]

- 2. Isolation and identification of 1,2-dihydroxy-9,10-anthraquinone (Alizarin) from the roots of Maddar plant (Rubia tinctorum) – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. research.wur.nl [research.wur.nl]

- 6. researchgate.net [researchgate.net]

Theoretical Insights into the Molecular Architecture of Tetrahydroxyquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetrahydroxyquinone

Tetrahydroxy-1,4-benzoquinone (THBQ), is an organic compound with the chemical formula C₆H₄O₆. Its molecular structure features a central cyclohexadiene ring bonded to four hydroxyl (-OH) groups and two ketone (=O) groups at the para positions.[1] This arrangement of functional groups imparts THBQ with notable redox properties, making it a subject of interest in various chemical and biological studies. A precise understanding of its three-dimensional structure is crucial for elucidating its reactivity and potential interactions in biological systems.

Computational Methodology for Structural Analysis

Theoretical studies on molecules like this compound predominantly employ quantum mechanical calculations to determine their equilibrium geometries and other molecular properties. Density Functional Theory (DFT) has emerged as a robust and widely used method for such investigations due to its favorable balance of accuracy and computational cost.

Experimental Protocols: A Representative Computational Approach

The following protocol outlines a standard theoretical procedure for determining the molecular structure of this compound. This methodology is based on common practices reported in computational studies of related quinone and aromatic compounds.

1. Initial Structure Preparation:

-

An initial 3D structure of the this compound molecule is constructed using molecular modeling software. Standard bond lengths and angles are used for the initial guess of the geometry.

2. Geometry Optimization:

-

Objective: To find the lowest energy conformation of the molecule, which corresponds to its most stable structure.

-

Method: Density Functional Theory (DFT) is the most common method. A popular and effective functional for this purpose is Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP).

-

Basis Set: A basis set describes the atomic orbitals used in the calculation. A common choice is the 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational efficiency for organic molecules.

-

Software: The geometry optimization is performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan. The calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located.

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

3. Vibrational Frequency Analysis:

-

Objective: To confirm that the optimized geometry represents a true energy minimum and to predict the infrared (IR) and Raman spectra of the molecule.

-

Procedure: Following the geometry optimization, a vibrational frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Verification of Minimum: The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure is a true minimum on the potential energy surface. The presence of imaginary frequencies would indicate a transition state or a higher-order saddle point.

-

Spectral Prediction: The calculated frequencies and their corresponding intensities can be used to simulate the theoretical IR and Raman spectra of this compound.

4. Data Extraction and Analysis:

-

Upon successful completion of the calculations, the optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, are extracted from the output files.

-

These theoretical values can then be compared with experimental data if available, or used to understand the molecule's structural characteristics, such as planarity and intramolecular interactions.

Data Presentation: A Template for Reporting Theoretical Structural Data

While specific theoretically calculated data for this compound is not available in the reviewed literature, the following tables provide a standardized format for presenting such data once obtained from the computational protocol described above.

Table 1: Calculated Bond Lengths of this compound

| Bond | Calculated Bond Length (Å) |

| C1 - C2 | Value |

| C1 - C6 | Value |

| C1 = O7 | Value |

| C2 - C3 | Value |

| C2 - O8 | Value |

| O8 - H9 | Value |

| C3 - C4 | Value |

| C3 - O10 | Value |

| O10 - H11 | Value |

| C4 = O12 | Value |

| C4 - C5 | Value |

| C5 - C6 | Value |

| C5 - O13 | Value |

| O13 - H14 | Value |

| C6 - O15 | Value |

| O15 - H16 | Value |

Table 2: Calculated Bond Angles of this compound

| Atoms | Calculated Bond Angle (°) |

| C6 - C1 - C2 | Value |

| C6 - C1 = O7 | Value |

| C2 - C1 = O7 | Value |

| C1 - C2 - C3 | Value |

| C1 - C2 - O8 | Value |

| C3 - C2 - O8 | Value |

| C2 - O8 - H9 | Value |

| C2 - C3 - C4 | Value |

| C2 - C3 - O10 | Value |

| C4 - C3 - O10 | Value |

| C3 - O10- H11 | Value |

| C3 - C4 - C5 | Value |

| C3 - C4 = O12 | Value |

| C5 - C4 = O12 | Value |

| C4 - C5 - C6 | Value |

| C4 - C5 - O13 | Value |

| C6 - C5 - O13 | Value |

| C5 - O13- H14 | Value |

| C1 - C6 - C5 | Value |

| C1 - C6 - O15 | Value |

| C5 - C6 - O15 | Value |

| C6 - O15- H16 | Value |

Table 3: Calculated Dihedral Angles of this compound

| Atoms | Calculated Dihedral Angle (°) |

| O7 = C1 - C2 - O8 | Value |

| O7 = C1 - C6 - O15 | Value |

| C1 - C2 - C3 - C4 | Value |

| C2 - C3 - C4 - C5 | Value |

| C3 - C4 - C5 - C6 | Value |

| C4 - C5 - C6 - C1 | Value |

| C5 - C6 - C1 - C2 | Value |

| C6 - C1 - C2 - C3 | Value |

Visualizing Theoretical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of a theoretical study on molecular structure and the interplay between different computational chemistry concepts.

Caption: Workflow for a theoretical study of molecular structure.

Caption: Relationship between computational methods and calculated properties.

References

Methodological & Application

Application Note & Protocol: Synthesis of Tetrahydroxyquinone from Myo-Inositol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tetrahydroxyquinone is a valuable compound with applications in analytical chemistry, particularly for the determination of barium, and as a complexing agent for various ions. It also serves as a precursor for the synthesis of other important molecules like hexahydroxybenzene, rhodizonic acid, and triquinoyl. This document provides a detailed protocol for the synthesis of this compound from the readily available and inexpensive starting material, myo-inositol. The procedure is noted for its simplicity in terms of setup and manipulation, which can offset the relatively low yield.[1]

Experimental Protocol

This protocol is based on the procedure described in Organic Syntheses.[1]

Materials and Reagents:

-

Myo-inositol

-

Concentrated nitric acid (HNO₃)

-

Sodium chloride (NaCl)

-

Methanol (CH₃OH)

-

Hydrochloric acid (HCl), 2N

-

Ice

Equipment:

-

500-ml. three-necked flask

-

Mechanical stirrer

-

Gas delivery tube (10-mm. diameter)

-

Thermometer

-

Heating mantle or water bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

Part 1: Oxidation of Myo-inositol and Formation of the Sodium Salt

-

In a 500-ml. three-necked flask equipped with a mechanical stirrer, a gas delivery tube, and a thermometer, place 20 g. (0.11 mole) of myo-inositol and 100 ml. of concentrated nitric acid.

-

While stirring the mixture vigorously, pass a rapid stream of air through the gas delivery tube.

-

Within a few minutes, greenish-black crystals of the sodium salt of this compound will begin to separate.

-

Over a period of one hour, warm the flask to a temperature between 80°C and 90°C.

-

Stop the air current and heat the mixture to incipient boiling.

-

Remove the heat and allow the mixture to stand for 30 minutes.

-

Cool the mixture to 50°C.

-

Collect the sodium salt of this compound by filtration using a Büchner funnel.

-

Wash the collected salt successively with 50 ml of cold 15% sodium chloride solution, 50 ml of cold 1:1 methanol-water, and finally 50 ml of methanol.

Part 2: Conversion to this compound

-

Air-dry the sodium salt. The expected weight is 20–21 g.

-

Add the dried salt to 250 ml of 2N hydrochloric acid.

-

Heat the mixture to incipient boiling.

-

Cool the resulting solution in an ice bath.

-

Glistening black crystals of this compound will precipitate.

-

Collect the product by filtration on a Büchner funnel.

-

Wash the crystals with ice water.

-

The final product of this compound will weigh between 11–15 g.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | Myo-inositol | [1] |

| Final Product | This compound | [1] |

| Yield | 6.2–8.4% | [1] |

| Appearance of Sodium Salt | Greenish-black crystals | [1] |

| Appearance of Final Product | Glistening black crystals | [1] |

| Melting Point | Does not melt at 320°C | [1] |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound from myo-inositol.

References

Application Notes and Protocols: Tetrahydroxyquinone for Metal-Organic Framework Synthesis

Introduction

Tetrahydroxyquinone (THQ) and its derivatives are emerging as highly versatile precursors for the synthesis of novel metal-organic frameworks (MOFs). The unique electronic properties and coordination chemistry of THQ enable the formation of both two-dimensional (2D) and three-dimensional (3D) frameworks with tunable functionalities. These materials are of significant interest to researchers in materials science, catalysis, and drug development due to their potential applications in electrocatalysis, particularly for CO2 reduction, and as electrically conductive materials for energy storage.

This document provides detailed application notes and experimental protocols for the synthesis of various metal-tetrahydroxyquinone (M-THQ) MOFs, where M can be iron (Fe), nickel (Ni), zinc (Zn), or copper (Cu). The protocols are based on established literature and are intended for researchers, scientists, and professionals in drug development.

Key Applications

M-THQ MOFs have demonstrated significant potential in the following areas:

-

Electrocatalysis: M-THQ MOFs, particularly those with transition metals like copper, have shown high efficiency and selectivity in the electrochemical reduction of carbon dioxide (CO2) to valuable chemical feedstocks.[1]

-

Conductive Materials: The unique electronic structure of THQ-based MOFs can lead to materials with intrinsic electrical conductivity. For instance, Fe-THQ exhibits notable conductivity, making it a candidate for applications in batteries and supercapacitors.[2][3]

-

Energy Storage: The redox-active nature of the THQ ligand, coupled with the porous structure of the MOF, offers opportunities for the development of high-performance electrode materials for energy storage devices.

Data Presentation

Crystallographic and Porosity Data of M-THQ MOFs

| MOF | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |

| Fe-THQ | Cubic | Pm-3m | 13.58 | 13.58 | 13.58 | 90 | 90 | 90 | ~32.8 - 157 | 0.121 - 0.20 |

| Ni-THQ | Cubic | Pm-3m | 13.49 | 13.49 | 13.49 | 90 | 90 | 90 | ~39.0 | 0.121 |

| Zn-THQ | Cubic | Pm-3m | 13.62 | 13.62 | 13.62 | 90 | 90 | 90 | Not Reported | Not Reported |

| Cu-THQ | Orthorhombic | Pmmm | 10.6 | 14.3 | 11.6 | 90 | 90 | 90 | Not Reported | Not Reported |

Electrocatalytic Performance of M-THQ MOFs for CO2 Reduction

| Catalyst | Main Product(s) | Faradaic Efficiency (%) | Current Density (mA/cm²) | Onset Potential (V vs. RHE) |

| Cu-THQ Nanosheets | CO | ~91 | ~173 at -0.45 V | -0.16 |

| Cu-THQ-EFG | Formate | 31.7 | ~3 at -0.25 V | -0.22 |

Note: Performance data can vary based on the experimental setup, including the electrolyte and electrode preparation.[1][6]

Experimental Protocols

Protocol 1: Synthesis of 3D Fe-THQ MOF

This protocol describes the solvothermal synthesis of the three-dimensional iron-tetrahydroxyquinone metal-organic framework.[3]

Materials:

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

-

Tetrahydroxy-1,4-benzoquinone (THQ)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethanol

Procedure:

-

In a 20 mL scintillation vial, dissolve 27.8 mg (0.1 mmol) of FeSO₄·7H₂O in a mixture of 5 mL of DMF and 5 mL of deionized water.

-

In a separate vial, dissolve 17.2 mg (0.1 mmol) of THQ in 5 mL of DMF.

-

Combine the two solutions in the 20 mL scintillation vial.

-

Cap the vial tightly and place it in an oven preheated to 80°C.

-

Maintain the reaction at 80°C for 24 hours.

-

After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A dark navy powder should have precipitated.

-

Collect the powder by centrifugation or filtration.

-

Wash the collected solid with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted precursors and solvent.

-

Dry the final product under vacuum at 120°C for 12 hours to activate the MOF.

Protocol 2: Synthesis of 3D Ni-THQ and Zn-THQ MOFs

This protocol is a modification of the Fe-THQ synthesis for the preparation of isostructural nickel and zinc analogues.

Materials:

-

Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O) or Zinc(II) sulfate heptahydrate (ZnSO₄·7H₂O)

-

Tetrahydroxy-1,4-benzoquinone (THQ)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethanol

Procedure:

-

Follow steps 1-7 as described in Protocol 1, substituting FeSO₄·7H₂O with an equimolar amount of either NiSO₄·6H₂O (26.3 mg, 0.1 mmol) or ZnSO₄·7H₂O (28.8 mg, 0.1 mmol).

-

Dry the final product under vacuum at 120°C for 12 hours.

Protocol 3: Synthesis of 2D Cu-THQ Nanosheets

This protocol details a facile, room-temperature synthesis of two-dimensional copper-tetrahydroxyquinone nanosheets.[7]

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Tetrahydroxy-1,4-benzoquinone (THQ)

-

Ethylenediamine

-

Deionized water (degassed)

Procedure:

-

Prepare two separate solutions in a nitrogen-filled glovebox or under an inert atmosphere.

-

Solution 1: Dissolve 60 mg (0.45 mmol) of THQ in 20 mL of degassed deionized water.

-

Solution 2: Dissolve 110 mg (0.45 mmol) of Cu(NO₃)₂·3H₂O in 20 mL of degassed deionized water containing 46 µL of ethylenediamine.

-

With vigorous stirring and continuous nitrogen bubbling, slowly add Solution 2 dropwise to Solution 1.

-

A dark precipitate will form immediately. Continue stirring the mixture for 12 hours at room temperature.

-

Collect the solid product by centrifugation.

-

Wash the product with deionized water (3 x 20 mL) and then with ethanol (3 x 20 mL).

-

Dry the resulting Cu-THQ nanosheets under vacuum at 60°C for 12 hours.

Mandatory Visualization

Caption: General experimental workflow for the synthesis of M-THQ MOFs.

Caption: Logical relationships between THQ, resulting MOFs, and their properties.

References

- 1. Construction of hierarchically porous metal–organic frameworks through linker labilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-Term Antioxidant Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Valence Dependent Electrical Conductivity in a 3D this compound Based Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]